PI3K-IN-2
Description
Structure
3D Structure
Properties
Molecular Formula |
C28H29F2N3O5 |
|---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
8-[(2R)-1-(3,5-difluorophenyl)pyrrolidin-2-yl]-6-(morpholine-4-carbonyl)-2-morpholin-4-ylchromen-4-one |
InChI |
InChI=1S/C28H29F2N3O5/c29-19-14-20(30)16-21(15-19)33-3-1-2-24(33)22-12-18(28(35)32-6-10-37-11-7-32)13-23-25(34)17-26(38-27(22)23)31-4-8-36-9-5-31/h12-17,24H,1-11H2/t24-/m1/s1 |
InChI Key |
CPFXYHKMOTWOFK-XMMPIXPASA-N |
Isomeric SMILES |
C1C[C@@H](N(C1)C2=CC(=CC(=C2)F)F)C3=CC(=CC4=C3OC(=CC4=O)N5CCOCC5)C(=O)N6CCOCC6 |
Canonical SMILES |
C1CC(N(C1)C2=CC(=CC(=C2)F)F)C3=CC(=CC4=C3OC(=CC4=O)N5CCOCC5)C(=O)N6CCOCC6 |
Origin of Product |
United States |
Molecular and Cellular Pharmacology of Pi3k in 2
Isoform Selectivity and Potency of PI3K-IN-2
Isoform selectivity is a critical characteristic of PI3K inhibitors, as different isoforms have distinct physiological roles and tissue distribution. Targeting specific isoforms can potentially improve efficacy and reduce off-target effects.
Specificity for PI3Kβ and PI3Kδ Isoforms
This compound has been identified as a potent inhibitor of the PI3Kβ and PI3Kδ isoforms. Research indicates that this compound (referred to as compound 10 in one study) demonstrates potent inhibition with IC50 values of 7.1 nM for PI3Kβ and 8.6 nM for PI3Kδ in biochemical assays. medchemexpress.com In cellular contexts, this compound showed a PI3Kβ cell IC50 of 1.1 nM in PTEN-null MDA-MB-468 cells and a PI3Kδ cell IC50 of 14 nM in Jeko-1 B-cells. medchemexpress.com Another source, referring to Bimiralisib as this compound, reports IC50 values of 661 nM for PI3Kβ and 451 nM for PI3Kδ. caymanchem.com This suggests potential variations in reported potency depending on the specific compound referred to as "this compound" or the experimental conditions.
Comparative Selectivity Against Other Class I PI3K Isoforms (e.g., PI3Kα, PI3Kγ)
Beyond its primary targets, this compound also exhibits selectivity when compared to other Class I PI3K isoforms. One study indicates that this compound (compound 10) shows excellent selectivity versus PI3Kα and PI3Kγ, with IC50 values of 13 nM and 190 nM, respectively. medchemexpress.com This suggests a preference for inhibiting PI3Kβ and PI3Kδ over PI3Kα and PI3Kγ. However, another source (referring to Bimiralisib) presents different IC50 values: 33 nM for PI3Kα and 708 nM for PI3Kγ. caymanchem.com These varying reported values highlight the importance of considering the specific compound and experimental context when evaluating selectivity.
The differential expression and roles of PI3K isoforms in various cell types and diseases underpin the rationale for developing isoform-selective inhibitors. PI3Kα and PI3Kβ are ubiquitously expressed, while PI3Kγ and PI3Kδ are predominantly found in leukocytes. nih.govfrontiersin.orgmdpi.complos.org PI3Kα is often activated by receptor tyrosine kinases (RTKs) and Ras, playing a role in glucose homeostasis and insulin (B600854) signaling. nih.govcam.ac.uknih.gov PI3Kβ is regulated by RTKs, GPCRs, and Rho GTPases like Rac1 and Cdc42. nih.gov PI3Kγ mediates signals from GPCRs and Ras, while PI3Kδ is controlled by RTKs and antigen receptors. nih.gov The enrichment of PI3Kδ and PI3Kγ in immune cells makes them relevant targets in hematologic malignancies and inflammatory conditions. nih.govfrontiersin.orgplos.orgnih.gov
Based on the available data for this compound (compound 10), a summary of its inhibitory potency against Class I PI3K isoforms is presented in the table below:
| PI3K Isoform | IC50 (nM) - Biochemical medchemexpress.com | IC50 (nM) - Cellular (MDA-MB-468 for β, Jeko-1 for δ) medchemexpress.com |
| PI3Kα | 13 | Not specified |
| PI3Kβ | 7.1 | 1.1 |
| PI3Kγ | 190 | Not specified |
| PI3Kδ | 8.6 | 14 |
Note: Another compound referred to as Bimiralisib (this compound) has different reported IC50 values caymanchem.com. The table above focuses on the data from reference medchemexpress.com for this compound (compound 10).
Selectivity Across the Kinome (e.g., Protein and Lipid Kinases)
While detailed kinome-wide selectivity data specifically for this compound (compound 10) is not extensively provided in the search results, related PI3K inhibitors are often evaluated for their selectivity against a broad panel of kinases to assess potential off-target effects. For instance, Bimiralisib (referred to as this compound in one source) was reported to be selective for PI3Ks and mTOR over a panel of other targets, including cell surface and nuclear receptors, membrane channels, transporters, kinases, proteases, and phosphodiesterases at a concentration of 10 μM. caymanchem.com This suggests that compounds in this class are designed to have a degree of selectivity beyond just the PI3K family.
Mechanistic Basis of this compound Action
Understanding the mechanism by which this compound inhibits its target enzymes is crucial for comprehending its cellular effects.
Competitive Inhibition at the ATP Binding Site
Most PI3K inhibitors, including many developed to date, function as ATP-competitive inhibitors. cam.ac.ukrsc.org This means they bind to the ATP-binding site within the catalytic domain of the PI3K enzyme, competing with ATP for access. cam.ac.ukrsc.orgspandidos-publications.com The ATP binding site is located in a cleft between the two lobes of the kinase domain and contains a conserved hinge valine residue that forms a hydrogen bond with the purine (B94841) ring of ATP. cam.ac.ukrsc.org ATP-competitive inhibitors typically accept a hydrogen bond from this valine residue. cam.ac.uk While the precise binding mode of this compound (compound 10) is not detailed in the search results, its classification as a PI3K inhibitor suggests it likely operates through a similar ATP-competitive mechanism, blocking the ability of the enzyme to phosphorylate its lipid substrate, PIP2, to produce PIP3. mdpi.comrsc.org
Modulation of Downstream PI3K/AKT Pathway Components
The PI3K/AKT signaling pathway is a central intracellular cascade that regulates numerous cellular functions, including cell cycle progression, proliferation, survival, and metabolism. wikipedia.orgcreative-diagnostics.comyoutube.comspandidos-publications.com PI3K activation leads to the phosphorylation of PIP2 to generate PIP3, which in turn recruits proteins containing pleckstrin homology (PH) domains, such as AKT, to the plasma membrane. rsc.orgwikipedia.orgcreative-diagnostics.comspandidos-publications.com Membrane localization is essential for AKT phosphorylation and activation by upstream kinases like PDK1 and mTORC2. wikipedia.orgcreative-diagnostics.comspandidos-publications.com
Inhibition of PI3K activity by compounds like this compound is expected to reduce PIP3 levels, thereby preventing the membrane recruitment and activation of AKT. This disruption of the PI3K/AKT pathway can lead to downstream effects such as decreased AKT phosphorylation. wikipedia.orgmedchemexpress.com this compound (compound 10) has been shown to induce profound pharmacodynamic modulation of AKT phosphorylation in preclinical models. medchemexpress.com Specifically, in PTEN-deficient PC3 prostate tumor-bearing mice, oral administration of this compound resulted in significant inhibition of tumor growth, which was accompanied by modulated AKT phosphorylation. medchemexpress.com This demonstrates that this compound's inhibitory action on PI3K, particularly likely PI3Kβ which is relevant in PTEN-deficient contexts nih.govnih.gov, translates into functional consequences on downstream signaling components like AKT. Activated AKT phosphorylates a variety of downstream substrates that regulate processes like cell cycle progression by inhibiting proteins such as p21 and p27, and promoting cell survival by affecting factors like BAD and BAX. wikipedia.orgcreative-diagnostics.com Therefore, by inhibiting PI3K, this compound ultimately impacts these downstream events controlled by the PI3K/AKT pathway.
Impact on AKT Phosphorylation
AKT, a key downstream effector of PI3K, is activated through phosphorylation at two primary sites: Thr308 by PDK1 and Ser473 by mTORC2 nih.govhaematologica.orgmdpi.comfrontiersin.org. This dual phosphorylation is necessary for full AKT activity oncotarget.com. Activated PI3K generates phosphatidylinositol trisphosphate (PIP3), which recruits PDK1 and AKT to the plasma membrane, facilitating AKT phosphorylation mdpi.comnih.govhaematologica.org. Given that this compound is a PI3K inhibitor, its impact on AKT phosphorylation is a critical aspect of its mechanism of action. Studies have shown that inhibition of PI3K can lead to a decrease in AKT phosphorylation mdpi.comfrontiersin.org. For instance, PI3K inhibitors such as PI-103 have been shown to inactivate downstream components including Akt researchgate.net. This compound has demonstrated profound pharmacodynamic modulation of AKT phosphorylation in preclinical models. Specifically, in PTEN-deficient PC3 prostate tumor-bearing mice, oral administration of this compound resulted in significant inhibition of AKT phosphorylation medchemexpress.com.
Effects on mTOR and its Substrates
The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine protein kinase that functions downstream of the PI3K/AKT pathway frontiersin.orgnih.gov. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular activities frontiersin.orgmdpi.comnih.gov. mTORC1 is involved in processes such as protein synthesis and cell growth, partly by phosphorylating substrates like ribosomal protein S6 kinase (S6K) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1) frontiersin.orgmdpi.comnih.gov. mTORC2 is known to phosphorylate AKT at Ser473 frontiersin.orghaematologica.org. Since mTOR activity is modulated by the PI3K/AKT pathway, inhibition of PI3K by compounds like this compound is expected to affect mTOR and its downstream substrates mdpi.comnih.gov. Research indicates that PI3K/AKT pathway inhibition can lead to decreased phosphorylation of mTOR and its target proteins nih.gov. For example, treatment with the compound fisetin, which suppresses PI3K/Akt signaling, resulted in decreased phosphorylation of mTOR, p70S6K1, eIF-4E, and 4E-BP1 nih.gov. While specific detailed findings on the direct effects of this compound on mTOR and its substrates were not extensively detailed in the provided snippets beyond its general classification as a PI3K/AKT/mTOR pathway inhibitor, the known interactions within the pathway suggest that this compound's inhibition of upstream PI3K would consequently impact the activity of mTOR and its downstream effectors.
Cellular Target Engagement and Pathway Inhibition
Cellular target engagement refers to the ability of a compound to bind to its intended molecular target within a cellular context, leading to the modulation of downstream signaling pathways. For PI3K inhibitors like this compound, target engagement involves binding to the catalytic subunits of PI3K, thereby inhibiting their lipid kinase activity and the subsequent production of PIP3. This inhibition of PI3K activity then translates to the modulation of downstream effectors like AKT and mTOR. Studies evaluating PI3K inhibitors utilize cellular assays to assess their ability to inhibit target phosphorylation and downstream signaling springernature.com. This compound has been shown to inhibit PI3Kβ and PI3Kδ at nanomolar concentrations in biochemical assays medchemexpress.com. Furthermore, it demonstrates cellular activity, with an IC50 of 1.1 nM against PI3Kβ in PTEN-null MDA-MB-468 cells and an IC50 of 14 nM against PI3Kδ in Jeko-1 B-cells medchemexpress.com. This indicates that this compound effectively engages its targets in a cellular environment, leading to the inhibition of PI3K activity.
Concentration-Dependent Inhibition of Target Phosphorylation
Correlation Between Target Inhibition and Cellular Responses
Inhibiting the PI3K pathway with compounds like this compound is aimed at modulating cellular responses that are driven by this pathway, particularly in the context of diseases characterized by pathway hyperactivation, such as cancer frontiersin.orgmdpi.commdpi.commdpi.comnih.govmdpi.com. A strong correlation between the degree of target inhibition (e.g., reduced AKT phosphorylation) and the observed cellular responses (e.g., inhibition of proliferation, induction of apoptosis) is crucial for validating the inhibitor's mechanism of action and therapeutic potential. This compound has been shown to possess anti-cancer effects medchemexpress.com. It exhibits effective anti-cancer activity with IC50s ranging from 2.29 to 24.63 μM in various cancer cell lines, with an IC50 of 2.29 μM in MDA-MB-231 cells medchemexpress.com. Furthermore, this compound induces growth inhibition of MDA-MB-231 cells by causing cell cycle arrest at G0/G1 phase and induces apoptosis in a dose- and time-dependent manner medchemexpress.com. It also affects the expression of apoptosis-related proteins, increasing Bax and decreasing Bcl-2 expression medchemexpress.com. These cellular effects correlate with its activity as a PI3K pathway inhibitor. Preclinical studies with this compound in PTEN-deficient PC3 prostate tumor-bearing mice showed that the profound pharmacodynamic modulation of AKT phosphorylation correlated with significant inhibition of tumor growth in the same xenograft model medchemexpress.com. This provides evidence for a correlation between inhibiting the PI3K target and achieving an anti-tumor cellular response. Other studies on PI3K inhibitors also support this correlation; for instance, the inhibition of Akt phosphorylation by a phosphatidylinositol analog completely blocked Ang II-mediated increase in cell number in cell lines ahajournals.org.
Preclinical Efficacy Studies of Pi3k in 2 in Experimental Models
In Vitro Anticancer Activity of PI3K-IN-2
Anti-proliferative Effects in Cancer Cell Lines
This compound has demonstrated broad anti-proliferative activity across a diverse range of cancer cell lines, underscoring its potential as a widely applicable anticancer agent. Its efficacy is particularly notable in cell lines with genetic alterations that lead to the hyperactivation of the PI3K/mTOR pathway.
The tumor suppressor PTEN is a negative regulator of the PI3K pathway. Its loss or mutation, a common event in many cancers, leads to constitutive activation of PI3K signaling and is often associated with increased sensitivity to PI3K inhibitors.
Studies have shown that this compound effectively inhibits the proliferation of PTEN-deficient cancer cell lines. For instance, in the A2058 melanoma cell line, which harbors a loss of PTEN, this compound demonstrated an IC50 value of 185 nM in a 48-hour proliferation assay csbsju.eduselleckchem.com. Similarly, in endometrial cancer, which frequently presents with PTEN mutations, this compound has shown significant anti-proliferative effects. In the PTEN-null endometrial cancer cell line HEC-59, this compound exhibited potent activity acs.orgmedchemexpress.comnih.gov. Another study on endometrial cancer cell lines, including the PTEN-deficient Ishikawa and RL-952 lines, further supports the sensitivity of such models to PI3K pathway inhibition csbsju.edu. In contrast, the HEC-1A cell line is reported to be PTEN wild-type acs.org.
The table below summarizes the PTEN status of some of the cell lines in which the efficacy of this compound has been evaluated.
| Cell Line | Cancer Type | PTEN Status |
| A2058 | Melanoma | Deficient/Null scispace.com |
| HEC-59 | Endometrial Cancer | Deficient medchemexpress.comnih.gov |
| Ishikawa | Endometrial Cancer | Deficient csbsju.edu |
| RL-952 | Endometrial Cancer | Deficient csbsju.edu |
| HEC-1A | Endometrial Cancer | Wild-Type acs.org |
| KARPAS422 | B-cell Lymphoma | Deficient nih.gov |
The anti-proliferative capacity of this compound extends beyond PTEN-deficient models, showing efficacy in a wide array of cancer cell lines with different genetic backgrounds.
A comprehensive study on a large panel of lymphoma cell lines revealed that this compound has significant in vitro antilymphoma activity scispace.com. The median IC50 value across the tested lymphoma cell lines was 233 nmol/L after 72 hours of treatment frontiersin.org. The compound was particularly active in B-cell lymphoma cell lines, including diffuse large B-cell lymphoma (DLBCL) and mantle cell lymphoma (MCL), compared to T-cell derived anaplastic large cell lymphoma (ALCL) frontiersin.org.
In nasopharyngeal carcinoma (NPC), this compound demonstrated dose- and time-dependent anti-proliferative effects. The IC50 values in a panel of 14 human NPC cell lines ranged from 0.008617 µM to 0.6002 µM in PIK3CA mutant lines, and were 0.01342 µM and 0.01495 µM in the PIK3CA wild-type cell lines HK-1 and C666-1, respectively.
Furthermore, in endometrial cancer cell lines, this compound effectively decreased cell viability in both 2D and 3D cell culture models acs.orgnih.gov.
The table below presents the IC50 values of this compound in a selection of cancer cell lines from various studies.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2058 | Melanoma | 185 | csbsju.eduselleckchem.com |
| SK-OV-3 | Ovarian Cancer | 237 | csbsju.edu |
| KARPAS422 | B-cell Lymphoma | ~200 | scispace.com |
| SU-DHL-4 | B-cell Lymphoma | ~250 | scispace.com |
| HEC-59 | Endometrial Cancer | Not specified | acs.orgnih.gov |
| HEC-1A | Endometrial Cancer | Not specified | acs.orgnih.gov |
| CNE1 | Nasopharyngeal Carcinoma | ~10-100 | |
| HNE1 | Nasopharyngeal Carcinoma | ~10-100 |
Induction of Apoptosis in Cancer Cell Models
In addition to inhibiting proliferation, this compound has been shown to induce apoptosis, or programmed cell death, in various cancer cell models.
In a study on lymphoma cell lines, treatment with 500 nmol/L of this compound for 72 hours led to a greater than two-fold induction of apoptosis in several cell lines scispace.com. In nasopharyngeal carcinoma cells (CNE1 and HNE1), this compound induced apoptosis in a dose-dependent manner, which was confirmed by an increase in the levels of the apoptosis-promoting proteins cleaved caspase-3 and cleaved caspase-9. Similarly, in glioblastoma cells, the antitumor effect of this compound was primarily mediated through the induction of apoptosis. Studies in NOTCH1-mutant head and neck squamous cell carcinoma (HNSCC) also reported that bimiralisib caused cancer cells to undergo apoptosis.
However, in some cancer types, the primary effect of this compound appears to be cytostatic rather than cytotoxic. For instance, in endometrial cancer cell lines, this compound induced little cell death, with its main effect being the inhibition of cell proliferation acs.orgnih.gov. Similarly, in the majority of lymphoma cell lines tested, the anti-proliferative effect was mainly attributed to cell cycle arrest rather than widespread apoptosis, with apoptosis being significantly induced in only a subset of the cell lines frontiersin.org.
Effects on Cell Cycle Distribution
This compound has been demonstrated to modulate the cell cycle in cancer cells, primarily by inducing a G1 phase arrest. This blockage of the cell cycle at the G1 checkpoint prevents cells from entering the S phase, during which DNA replication occurs, thereby halting cell division.
In A2058 melanoma cells and SKOV3 ovarian cancer cells, both of which have constitutively active PI3K/mTOR signaling, this compound was shown to induce a G1 cell cycle arrest csbsju.edu. A study on lymphoma cell lines also reported that treatment with 1 µmol/L of this compound for 72 hours resulted in an accumulation of cells in the G1 phase of the cell cycle scispace.com. This G1 arrest was the predominant mechanism for the observed arrest in proliferation in these cells frontiersin.org.
Similarly, in endometrial cancer cell lines, this compound induced G1 cell cycle arrest, which was associated with a decrease in the expression of cyclin-dependent kinase 6 (CDK6) and an increase in the expression of the cell cycle inhibitor p27 acs.orgnih.gov.
The table below summarizes the observed effects of this compound on cell cycle distribution in different cancer cell models.
| Cell Line(s) | Cancer Type | Effect on Cell Cycle | Associated Molecular Changes | Reference(s) |
| A2058, SKOV3 | Melanoma, Ovarian | G1 Arrest | - | csbsju.edu |
| Lymphoma cell lines | Lymphoma | G1 Arrest | - | scispace.comfrontiersin.org |
| HEC-59, HEC-1A | Endometrial | G1 Arrest | Decreased CDK6, Increased p27 | acs.orgnih.gov |
Modulation of Cellular Processes (e.g., Angiogenesis, Cell Motility)
The PI3K/mTOR pathway plays a crucial role in regulating various cellular processes that are integral to tumor progression, including angiogenesis and cell motility.
Angiogenesis: While direct in vitro studies on the effect of this compound on endothelial cell tube formation or migration are not extensively detailed in the provided search results, its mechanism of action strongly suggests an anti-angiogenic potential. The PI3K/mTOR pathway is a key downstream effector of vascular endothelial growth factor (VEGF), a critical driver of angiogenesis. Inhibition of this pathway is known to suppress tumor angiogenesis by targeting the VEGF pathway csbsju.edu. mTOR inhibitors can downregulate VEGF expression and mTORC1 signaling is involved in the production of the pro-angiogenic factor HIF-1α csbsju.eduacs.org. Therefore, as a dual PI3K/mTOR inhibitor, this compound is expected to interfere with these pro-angiogenic signals.
Cell Motility: this compound has been shown to inhibit the invasion and migration of cancer cells. In a study on nasopharyngeal carcinoma cell lines (CNE1 and HNE1), exposure to increasing concentrations of this compound resulted in a marked dose-dependent decrease in their invasive and migratory capabilities. This effect was associated with the modulation of epithelial-mesenchymal transition (EMT) markers, with an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal markers β-catenin, vimentin, and N-cadherin.
In Vivo Efficacy of this compound in Non-Human Organisms
This compound (PQR309/Bimiralisib) is an oral, brain-penetrant dual inhibitor of PI3K and the mammalian target of rapamycin (B549165) (mTOR) that has demonstrated antitumor activity in a range of preclinical models. portico.orgselleckchem.com As a pan-PI3K inhibitor, it targets all four class I PI3K isoforms (α, β, γ, δ) and has been evaluated as both a single agent and in combination therapies. researchgate.netresearchgate.net
Evaluation in Xenograft Models
Xenograft models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, have been a primary tool for evaluating the in vivo antitumor efficacy of this compound.
The loss of the tumor suppressor gene PTEN is a common alteration in prostate cancer, leading to hyperactivation of the PI3K signaling pathway. The PTEN-deficient PC3 human prostate cancer cell line is therefore a key model for testing PI3K inhibitors. Studies have shown that this compound is effective in this context.
One investigation reported that a related compound demonstrated complete inhibition of tumor growth in a mouse xenograft model using PTEN-deficient PC3 cells. larvol.com Further studies confirmed that this compound (PQR309) is efficient at inhibiting tumor cell proliferation in a rat xenograft model involving PC3 cells. portico.org Efficacy in PTEN-deficient PC3 human prostate cancer xenografts has also been noted elsewhere. nih.gov
The efficacy of this compound has been assessed across a variety of other human cancer cell line xenograft models, demonstrating a breadth of activity.
Nasopharyngeal Carcinoma (NPC): In mouse xenograft models using CNE1 and HNE1 nasopharyngeal carcinoma cells, treatment with this compound as a single agent moderately suppressed subcutaneous tumor growth. Its efficacy was significantly enhanced when used in combination with gemcitabine, where the combined therapy resulted in superior tumor growth suppression compared to either monotherapy. This synergistic effect was observed in NPC cell lines regardless of their PIK3CA mutation status.
Lymphoma: Extensive preclinical evaluation in lymphoma models has shown that this compound possesses significant single-agent antitumor activity both in vitro and in vivo. selleckchem.comresearchgate.net
Uterine Tumors: Antitumor efficacy was demonstrated in xenograft models of PTEN-deficient MES-SA uterine tumors. nih.gov
These studies underscore the potential of this compound in treating a variety of cancers, particularly those with a dependency on the PI3K/mTOR pathway.
| Cancer Type | Cell Line(s) | Model | Key Findings | Reference |
|---|---|---|---|---|
| Prostate Cancer | PC3 (PTEN-deficient) | Mouse & Rat Xenograft | Demonstrated complete tumor growth inhibition. | portico.orglarvol.comnih.gov |
| Nasopharyngeal Carcinoma | CNE1, HNE1 | Mouse Xenograft | Moderate single-agent activity; significant synergy with gemcitabine. | |
| Lymphoma | Various | In vivo models | Showed significant preclinical antitumor activity as a single agent. | selleckchem.comresearchgate.net |
| Uterine Cancer | MES-SA (PTEN-deficient) | Xenograft Model | Demonstrated antitumor efficacy. | nih.gov |
A comprehensive search for preclinical efficacy studies of this compound (or its synonyms Bimiralisib and PQR309) in patient-derived xenograft (PDX) models did not yield specific results detailing its performance in these systems.
A thorough search for studies evaluating the efficacy of this compound (or its synonyms Bimiralisib and PQR309) in genetically engineered mouse models (GEMMs) did not provide specific data on its assessment in these models.
Pharmacodynamic Biomarker Modulation in Tumor Tissues (e.g., AKT Phosphorylation)
To confirm that the antitumor activity of this compound is due to its intended mechanism of action, studies have measured its effect on downstream biomarkers of the PI3K/mTOR pathway in tumor tissues from in vivo models. The phosphorylation of AKT (also known as PKB) at sites such as Ser473 is a critical indicator of pathway activity.
In Prostate Cancer Xenografts: In studies involving PTEN-deficient PC3 prostate tumor-bearing mice, oral administration of a compound structurally related to this compound was shown to be efficacious in reducing phosphorylated AKT (p-Akt). larvol.com
In Nasopharyngeal Carcinoma Xenografts: Analysis of tumor tissues from HNE1 xenografts treated with this compound revealed inhibition of the PI3K/mTOR pathway. Western blotting confirmed a reduction in the levels of phosphorylated mTOR (p-mTOR), p-Akt (S473), phosphorylated S6 ribosomal protein (p-S6), and phosphorylated 4E-BP1 (p-4E-BP1).
In Lymphoma Models: The mechanism of action was confirmed in lymphoma models, where this compound treatment led to the inhibition of phospho-AKT (Ser473) and phospho-p70S6K (Thr389), key downstream effectors of the PI3K and mTOR pathways, respectively. selleckchem.com
Collectively, these pharmacodynamic studies confirm that this compound effectively engages its target and inhibits the PI3K/mTOR signaling cascade within tumor tissues in vivo, correlating with its observed antitumor efficacy. researchgate.net
| Cancer Model | Biomarker(s) Modulated | Effect | Reference |
|---|---|---|---|
| PTEN-deficient Prostate Cancer | p-Akt | Inhibition | larvol.com |
| Nasopharyngeal Carcinoma | p-mTOR | Inhibition | |
| p-Akt (S473) | Inhibition | ||
| p-S6 | Inhibition | ||
| p-4E-BP1 | Inhibition | ||
| Lymphoma | p-Akt (Ser473) | Inhibition | selleckchem.com |
| p-p70S6K (Thr389) | Inhibition | selleckchem.com |
Tumor Growth Inhibition and Regression in Animal Models
This compound, also known as Bimiralisib (PQR309), has demonstrated notable anti-tumor activity in various preclinical animal models. As a dual inhibitor of PI3K and the mammalian target of rapamycin (mTOR), its mechanism of action is aimed at two key proteins in a signaling pathway often overactive in cancer. researchgate.net
In a xenograft model of nasopharyngeal carcinoma, treatment with this compound as a single agent resulted in a moderate suppression of subcutaneous tumor growth. nih.gov The combination of this compound with the chemotherapy drug gemcitabine, however, led to a highly significant inhibition of xenograft growth and optimal tumor regression when compared to either treatment alone. nih.gov
Further preclinical investigations in lymphoma models have also underscored the anti-tumor potential of this compound. aacrjournals.orgnih.gov Studies have shown its activity in a variety of lymphoma cell lines and animal models, both as a monotherapy and in combination with other agents. nih.gov
In a prostate cancer mouse xenograft model using PC3 cells, this compound demonstrated a dose-dependent reduction in tumor growth. caymanchem.comselleckchem.com
The table below summarizes the findings on tumor growth inhibition in various preclinical models.
| Experimental Model | Cancer Type | Treatment | Outcome |
| Mouse Xenograft | Nasopharyngeal Carcinoma (CNE1 and HNE1 cells) | This compound (PQR309) | Dose-dependent suppression of tumor growth. nih.gov |
| Mouse Xenograft | Nasopharyngeal Carcinoma (CNE1 and HNE1 cells) | This compound (PQR309) + Gemcitabine | Significant inhibition of xenograft growth and optimal tumor regression compared to monotherapy. nih.gov |
| Rat Xenograft | Prostate Cancer (PC3 cells) | This compound (Bimiralisib) | Dose-dependent reduction in tumor growth. caymanchem.comselleckchem.com |
| Mouse Xenograft | Lymphoma (RI-1 and SU-DHL-6 cells) | This compound (PQR309) in combination with ibrutinib (B1684441) | Synergistic benefit in an ABC-DLBCL xenograft model. aacrjournals.org |
Impact on Animal Survival in Disease Models
While direct, extensive preclinical data focusing solely on the impact of this compound on animal survival is limited, the significant tumor growth inhibition observed in various models suggests a potential for improved survival outcomes. For instance, in a study involving a patient with NOTCH1-mutant head and neck squamous cell carcinoma, treatment with bimiralisib resulted in a partial response in thoracic metastases that lasted for 9 months, hinting at the compound's potential to extend progression-free survival. nih.gov
The table below outlines the available data on the impact of this compound on survival in preclinical and clinical contexts.
| Disease Model | Cancer Type | Treatment | Impact on Survival |
| Patient Case | Head and Neck Squamous Cell Carcinoma (NOTCH1-mutant) | Bimiralisib (this compound) | Partial response lasting 9 months, suggesting potential for increased progression-free survival. nih.gov |
It is important to note that while these preclinical findings are promising, further research is necessary to fully establish the efficacy and safety of this compound and its impact on survival in various cancer types.
Mechanisms of Resistance to Pi3k Inhibitors, with Relevance to Pi3k in 2
Adaptive and Compensatory Signaling Pathways
Adaptive and compensatory signaling pathways represent dynamic cellular responses that emerge following PI3K inhibition, enabling cancer cells to maintain growth and survival signals nih.govmdpi.comconsensus.app. These mechanisms often involve the rewiring of cellular signaling networks to bypass the inhibited pathway oaepublish.com.
Kinome Reprogramming Leading to Pathway Reactivation
Kinome reprogramming involves changes in the activity of various kinases within the cell, leading to the activation of alternative pathways that can sustain cell proliferation and survival despite PI3K inhibition consensus.appconsensus.app. This adaptation allows cancer cells to bypass the PI3K pathway blockade oatext.com. Studies utilizing quantitative chemoproteomics have mapped kinome dynamics in response to PI3K pathway inhibitors, identifying signaling changes associated with drug sensitivity or resistance nih.govucsf.edu. Failure to inhibit certain kinases, such as Aurora A kinase (AURKA), has been associated with resistance to PI3K pathway inhibitors in breast cancer models nih.govucsf.edu. AURKA can contribute to resistance by maintaining AKT and residual mTORC1 activity nih.gov.
Intrinsic Feedback Loops and Compensatory Signaling
Intrinsic feedback loops and compensatory signaling pathways are key drivers of adaptive resistance to PI3K inhibitors nih.govmdpi.comconsensus.app. Inhibition of the PI3K/AKT pathway can relieve negative feedback mechanisms, leading to the activation of upstream or parallel signaling cascades nih.govaacrjournals.org. A notable mechanism involves the upregulation of receptor tyrosine kinases (RTKs) following PI3K/AKT inhibition nih.govmdpi.comresearchgate.net. Decreased AKT activity allows the transcription factor FOXO3a to translocate to the nucleus and upregulate the transcription of RTKs such as HER3 and IGF1R aacrjournals.orgnih.govmdpi.com. This increased RTK expression provides alternative inputs that can reactivate the PI3K pathway or activate parallel growth pathways like MAPK aacrjournals.orgnih.govmdpi.com.
Another compensatory mechanism involves the insulin (B600854) feedback loop. PI3Kα mediates insulin-driven glucose uptake. Inhibition of PI3Kα can lead to hyperglycemia, which in turn stimulates insulin release from the pancreas. Elevated insulin levels can then activate the insulin receptor (InsR) in tumor cells, enhancing PI3K stimulation and limiting the effectiveness of PI3K inhibitors mdpi.comaacrjournals.org.
Cellular Plasticity and Phenotypic Shifts
Cellular plasticity, the ability of cancer cells to change their state or phenotype, also contributes to adaptive resistance to PI3K inhibitors nih.govconsensus.appconsensus.app. These phenotypic shifts can involve changes in signaling network structure, allowing cells to tolerate or evade the effects of PI3K inhibition consensus.appconsensus.app. While the precise mechanisms of cellular plasticity in PI3K inhibitor resistance are still being elucidated, it is recognized as a factor enabling cancer cells to survive under therapeutic pressure consensus.appnih.gov.
Here is a summary of adaptive and compensatory signaling pathways:
| Mechanism | Description | Key Players Involved (Examples) |
| Kinome Reprogramming | Activation of alternative kinase pathways to maintain growth/survival signals. | AURKA, MEK1/2, ErbB family receptors consensus.appnih.govucsf.edu |
| Intrinsic Feedback Loops & Compensatory Signaling | Relief of negative feedback leading to activation of upstream or parallel pathways. | RTKs (HER3, IGF1R, EGFR), FOXO3a, Insulin Receptor aacrjournals.orgnih.govmdpi.comaacrjournals.orgmdpi.com |
| Cellular Plasticity | Changes in cell state or phenotype allowing tolerance or evasion of inhibition. | Not specific molecular players listed in sources nih.govconsensus.appconsensus.app |
Specific Molecular Mechanisms Contributing to Resistance
Beyond adaptive responses, specific molecular alterations can confer resistance to PI3K inhibitors. These often involve genetic or epigenetic changes that constitutively activate downstream pathways or provide alternative survival signals aacrjournals.orgnih.gov.
Activation of the RAS/RAF/MAPK/ERK Pathway
Activation of the RAS/RAF/MAPK/ERK pathway is a significant mechanism contributing to resistance to PI3K inhibitors nih.govmdpi.comoatext.com. This pathway operates in parallel to the PI3K pathway and can provide essential growth and survival signals when the PI3K pathway is inhibited mdpi.comnih.gov. Activating mutations in KRAS or BRAF, or upregulation of components within this cascade, can lead to continuous signaling through the MAPK pathway, bypassing the PI3K blockade mdpi.comnih.govaacrjournals.org. Studies have shown that KRAS activation can mediate resistance to PI3K inhibitors nih.gov. Conversely, PIK3CA activation mutations can desensitize cells to MEK inhibitors, highlighting the crosstalk between these pathways nih.gov.
Upregulation or Activation of Receptor Tyrosine Kinases (RTKs) (e.g., HER3, EGFR, IGF1R)
Upregulation or activation of Receptor Tyrosine Kinases (RTKs) is a frequently observed mechanism of resistance to PI3K inhibitors nih.govoatext.comfrontiersin.orgaacrjournals.org. As mentioned in the context of feedback loops, inhibition of the PI3K/AKT pathway can lead to increased expression and activation of RTKs such as HER3, EGFR, and IGF1R aacrjournals.orgnih.govfrontiersin.orgaacrjournals.org. These activated RTKs can then stimulate downstream signaling, including both the PI3K pathway itself and alternative pathways like MAPK, thereby limiting the effectiveness of PI3K inhibitors aacrjournals.orgnih.govmdpi.comnih.gov. For instance, HER3 overexpression has been observed in breast cancer and can potently activate the PI3K/AKT pathway, promoting cancer cell survival and drug resistance frontiersin.org. Inhibition of AKT has been shown to induce the phosphorylation and expression of multiple RTKs, including IGF-1R, IR, and HER3 mdpi.com.
Here is a summary of specific molecular mechanisms contributing to resistance:
| Mechanism | Description | Key Players Involved (Examples) |
| Activation of RAS/RAF/MAPK/ERK Pathway | Constitutive or increased signaling through this parallel pathway. | RAS, RAF, MEK, ERK, KRAS, BRAF nih.govmdpi.comoatext.comnih.govaacrjournals.org |
| Upregulation or Activation of RTKs | Increased expression or activity of RTKs providing alternative signaling inputs. | HER3, EGFR, IGF1R, HER2, HER4, InsR aacrjournals.orgnih.govoatext.commdpi.comfrontiersin.orgaacrjournals.orgnih.gov |
These adaptive and molecular mechanisms highlight the complex nature of resistance to PI3K inhibitors. Overcoming resistance often requires combination strategies that simultaneously target the PI3K pathway and the identified resistance mechanisms consensus.appconsensus.app.
Modulation of JAK/STAT Pathway
The JAK/STAT pathway is a signaling cascade involved in various cellular processes, including growth, survival, and immune response idrblab.net, frontiersin.org. It can be activated downstream of cytokine and growth factor receptors. The PI3K pathway can interact with the JAK/STAT pathway. Some research suggests a mutual transactivation loop between the AKT/NF-κB and JAK2/STAT3 pathways, contributing to apoptosis resistance idrblab.net, metabolomicsworkbench.org. Inhibition of the PI3K/mTOR pathway has been shown to increase IRS1-dependent activation of JAK2/STAT5 and secretion of IL8 in triple-negative breast cancer cells, with co-treatment with a JAK inhibitor abrogating this feedback loop nih.gov. The PI3K pathway is also reported to be activated in myeloproliferative neoplasms (MPNs) and plays a role downstream of JAK signaling in rescuing tumor cell proliferation, particularly PI3Kδ in hematologic malignancies mdpi.com. Simultaneous targeting of PI3K and JAK/STAT pathways may offer a therapeutic strategy to maximize efficacy mdpi.com.
Role of PIM Kinases in Mediating Resistance
PIM (Proviral Integration site for Moloney murine leukemic virus) kinases are a family of serine/threonine kinases (PIM1, PIM2, and PIM3) that act as drivers of tumor growth, stimulate angiogenesis, and promote tumor invasion idrblab.net, e3s-conferences.org. PIM kinases can confer resistance to PI3K and AKT inhibitors, partly by activating PI3K downstream effectors in an AKT-independent manner cjnmcpu.com, carnabio.com. Increased levels of PIM kinases have been observed in cancers with mutations in PIK3CA cells cjnmcpu.com. PIM inhibition can enhance sensitivity to AKT inhibitors cjnmcpu.com. Cancer resistance to PI3K inhibitor therapy can be mediated in part by increases in PIM1 kinase cjnmcpu.com, uniprot.org. PIM1 kinase can induce resistance by increasing NRF2 levels, augmenting ROS scavengers, and stimulating cellular metabolism cjnmcpu.com, uniprot.org. PIM also controls NAD(P)H production, decreasing ROS production and diminishing the cytotoxicity of PI3K-AKT inhibitors cjnmcpu.com. Treatment with PIM kinase inhibitors can reverse this resistance phenotype cjnmcpu.com, uniprot.org. A genome scale shRNA screening identified PIM kinase as conferring resistance to the PI3K inhibitor alpelisib (B612111), and concurrent treatment with a PIM inhibitor and PI3K inhibitor overcame this resistance uniprot.org.
Genetic Alterations in PI3K Pathway Components (e.g., Secondary PIK3CA Mutations)
Genetic alterations in components of the PI3K pathway are a major mode of resistance to PI3K inhibitors,. Activating mutations in key components of the PI3K pathway are common in numerous tumor types. While primary PIK3CA mutations are common oncogenic drivers and can initially increase sensitivity to PI3K inhibitors, the development of acquired resistance is frequent,, e3s-conferences.org. Secondary mutations in PIK3CA can emerge during treatment and drive resistance to certain PI3K inhibitors by altering the inhibitor binding pocket,,. Studies in patients with advanced breast cancer developing acquired resistance to PI3Kα inhibitors have observed that a significant percentage acquire genomic alterations within the PI3K pathway, including secondary PIK3CA resistance mutations,. These secondary mutations can limit the effectiveness of PI3K inhibitors like alpelisib or inavolisib. The type and number of PIK3CA mutations can affect the response to PI3K inhibitors. Besides secondary PIK3CA mutations, other acquired genomic alterations within the PI3K pathway, such as PTEN loss and activating AKT1 mutations, can also lead to the reactivation of the signaling pathway and contribute to resistance,.
Future Directions in Pi3k in 2 Research
Further Characterization of Isoform-Specific Roles of PI3Kβ/δ in Disease Contexts
The PI3K family consists of various isoforms, with Class I PI3Ks, including p110α, p110β, p110δ, and p110γ, being the most extensively studied. PI3Kδ and PI3Kγ isoforms are predominantly expressed in immune cells, while PI3Kα and PI3Kβ are more ubiquitously distributed. targetedonc.comfrontiersin.org A critical area of future research involves further elucidating the distinct roles of PI3Kβ and PI3Kδ isoforms in various disease contexts, particularly where PI3K-IN-2 may have therapeutic relevance.
While PI3Kδ is a validated target in certain hematological malignancies due to its preferential expression in immune cells, the specific contributions of PI3Kβ in different cancers and other diseases warrant further investigation. targetedonc.comfrontiersin.org Understanding the isoform-specific functions is crucial for developing inhibitors with improved selectivity, potentially leading to enhanced efficacy and reduced off-target effects. researchgate.netmdpi.com For instance, p110β has been linked to platelet aggregation and is uniquely activated by both receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRs). mdpi.com Increased expression of PIK3CB, the gene encoding p110β, has been observed in prostate cancer, and its knockdown has shown to induce apoptosis and cell cycle arrest in this context. mdpi.com This highlights the potential for isoform-specific inhibition in certain cancer types. mdpi.com
Research is also needed to fully define the individualized roles of the p110 PI3K regulatory subunits (alpha, beta, gamma, and delta) in the context of specific diseases like Acute Myeloid Leukemia and Multiple Myeloma. mdpi.com The central role of PI3K signaling in various cell types, not limited to tumor tissue, underscores the necessity for specific subunit inhibition to potentially limit off-target effects and allow for higher tolerated dosages in vivo. mdpi.com
Elucidation of Specific Resistance Mechanisms to this compound
Resistance to PI3K inhibitors is a significant challenge in therapy, with cancer cells employing multiple adaptive and compensatory mechanisms to bypass pathway inhibition. consensus.app Understanding the specific resistance mechanisms that emerge in response to this compound is a critical area for future research. These mechanisms can be intrinsic (pre-existing) or acquired during treatment. mdpi.com
Key mechanisms of resistance to PI3K inhibitors in general, which are likely relevant to this compound, include:
Kinome Reprogramming: Cancer cells can adapt by activating alternative kinase pathways, such as increased activity of MEK1/2 and ErbB family receptors (ErbB1, ErbB2, ErbB3), maintaining growth and survival signals despite PI3K blockade. consensus.app
Feedback Loops and Compensatory Pathways: Intrinsic feedback mechanisms can reactivate the PI3K pathway or activate parallel pathways like AKT, mTOR, and receptor tyrosine kinases, undermining the inhibitor's effect. consensus.appaacrjournals.org Upregulation of upstream effectors like insulin-like growth factor receptor (IGF-1R) leading to insulin (B600854) feedback and transient hyperglycemia has been noted as a resistance mechanism to PI3K pathway inhibitors. mdpi.com
Cellular Plasticity: Tumor cells may undergo phenotypic changes or alterations in their signaling networks, increasing their ability to tolerate or evade inhibition. consensus.app
Genetic Alterations: Mutations in genes within the PI3K pathway (e.g., PIK3CA, PTEN, AKT) or in alternative pathways can confer resistance. frontiersin.orgnih.gov For example, PIK3CA mutations are frequently observed in ER+ breast cancer and contribute to endocrine resistance. frontiersin.org However, a single PIK3CA mutation or PTEN loss may not accurately predict resistance, suggesting the need for combining multiple molecular markers. frontiersin.org
Activation of Downstream Effectors: Resistance can occur through the activation of downstream components of the PI3K pathway, such as AKT and mTOR. nih.gov
Signaling via Other PI3K Isoforms: When a specific PI3K subunit is blocked, signaling may be maintained through other isoforms. nih.gov
Epigenomic Crosstalk: Interactions between the PI3K pathway and other pathways, such as the estrogen receptor pathway, can lead to the upregulation of alternative signaling upon PI3K inhibition. nih.gov
PIM Kinase Activation: The PIM1 kinase has been shown to mediate resistance to PI3K and AKT inhibitors, partly by activating downstream effectors in an AKT-independent manner. nih.gov PIM inhibition can enhance sensitivity to AKT inhibitors, and cancers with PIK3CA mutations often develop increased levels of PIM kinases. nih.gov
Future research should aim to specifically identify and characterize the most relevant resistance mechanisms to this compound in different disease contexts and patient populations.
Identification and Validation of Predictive Biomarkers for Response and Resistance
Identifying reliable predictive biomarkers is crucial for personalizing treatment with this compound, ensuring that patients most likely to benefit receive the therapy while avoiding unnecessary exposure and potential toxicity in non-responders. researchgate.netnih.gov While some biomarkers have shown promise for PI3K inhibitors in general, their predictive value for this compound specifically needs to be established.
Potential biomarkers of response and resistance to PI3K inhibitors that require validation for this compound include:
PIK3CA Mutations: Mutations in the PIK3CA gene, particularly in the helical (exon 9) and kinase (exon 20) domains, have shown predictive value for response to certain α-selective and β-sparing PI3K inhibitors in advanced breast cancer. frontiersin.orgnih.govnih.gov However, the correlation between PIK3CA genotype and response to combination therapy involving PI3K inhibitors can be controversial. frontiersin.org
PTEN Expression Loss: Loss of the tumor suppressor PTEN, a negative regulator of the PI3K pathway, is frequently observed in various cancers and can lead to PI3K pathway activation. mdpi.comaacrjournals.orgnih.gov While preclinical data suggest that cells with PTEN loss may be more sensitive to PI3K/AKT inhibitors, PTEN loss alone may not be sufficient to predict resistance accurately. frontiersin.orgulb.ac.be
Other Genomic Alterations: Mutations or amplifications in genes like AKT, PIK3R1, FGFR1/2, KRAS, and TP53 have been investigated as potential biomarkers, although many results are not yet conclusive. frontiersin.orgnih.govnih.gov
Protein Expression Levels: Elevated baseline levels of growth factor receptors (EGFR, pHER3 Y1197), the PI3K p85 regulatory subunit, anti-apoptotic proteins (BclXL), EMT markers (Vimentin, MMP9, IntegrinαV), and components of the NFκB pathway have been associated with resistance to a pan-PI3K inhibitor in preclinical models. researchgate.net Treatment-induced changes in phosphorylated proteins, such as Aurora kinases, also show potential as resistance biomarkers. researchgate.net
Metabolic Markers: High insulin levels have been suggested as a potential biomarker for predicting resistance to PI3K inhibitors. frontiersin.org Early metabolic response assessed by 18FFDG-PET/CT imaging has also shown potential in predicting response to PI3K inhibitors. nih.govulb.ac.be
Given the complexity of resistance mechanisms and pathway interactions, a composite biomarker approach integrating DNA, RNA, and protein expression data may be necessary to accurately assess PI3K/AKT/mTOR pathway activation and predict response to this compound. nih.govnih.gov Future studies should focus on validating these potential biomarkers specifically for this compound in relevant clinical trials.
Exploration of Novel Combination Strategies and Therapeutic Modalities
Given that single-agent PI3K inhibition often shows limited durable responses due to compensatory pathway activation and resistance mechanisms, exploring novel combination strategies is a crucial future direction for this compound research. consensus.appaacrjournals.orgresearchgate.netnih.gov Combining this compound with other therapeutic agents that target complementary pathways or resistance mechanisms holds the potential to enhance efficacy and overcome resistance. consensus.appresearchgate.netnih.gov
Rationale-based therapeutic combinations with PI3K inhibitors that could be explored for this compound include:
Combination with Inhibitors of Parallel Pathways: Targeting pathways that are frequently coactivated or provide compensatory signaling, such as the RAS/RAF/MEK/ERK pathway, is a promising strategy. consensus.appnih.govaacrjournals.org Preclinical studies have shown synergistic effects by combining PI3K inhibitors with MEK inhibitors or pan-ErbB inhibitors. consensus.app Dual inhibition of PI3K and MEK pathways has shown potential in patients with coexisting PI3K pathway alterations and KRAS or BRAF mutations. aacrjournals.org
Combination with RTK Inhibitors: Since treatment with PI3K/AKT inhibitors can lead to the upregulation and activation of RTKs like EGFR, HER3, and IGF-1R, combining this compound with agents that block RTK activity is a rational approach. aacrjournals.orgnih.gov
Combination with mTOR Inhibitors: Targeting both PI3K and mTOR, a downstream effector, can be a strategy, although the optimal approach (single node vs. pan PI3K/mTOR inhibition) is still being investigated for PI3K inhibitors in general. nih.gov
Combination with Endocrine Therapy: In hormone receptor-positive cancers, combining PI3K inhibitors with endocrine agents like fulvestrant (B1683766) has shown synergistic antitumor activity, particularly in PIK3CA-mutated breast cancer. frontiersin.orgnih.gov
Combination with CDK4/6 Inhibitors: The PI3K/mTOR pathway activation is a potential mechanism for resistance to CDK4/6 inhibitors, suggesting a potential synergy with PI3K inhibition. frontiersin.org
Combination with Anti-HER2 Agents: In HER2-positive breast cancer, PI3K/AKT/mTOR inhibition is emerging as a potential strategy to overcome resistance to HER2-targeted therapy. frontiersin.org Combinations of PI3K inhibitors with anti-HER2 antibodies or tyrosine kinase inhibitors have shown promise in preclinical studies. frontiersin.org
Combination with DNA Damage Repair Inhibitors: The relationship between DNA damage repair and PI3K signaling is complex, and combining PI3K inhibitors with agents targeting DNA damage repair pathways may enhance the efficacy of therapies like radiation and chemotherapy in some cancers. nih.gov
Combination with Immunotherapy: Exploring combinations with immunomodulatory agents is another avenue, given the role of PI3K isoforms, particularly PI3Kδ and PI3Kγ, in immune cell function and the tumor microenvironment. targetedonc.comopenrheumatologyjournal.com
Targeting Mutation-Specific PI3K: Future efforts may involve developing and combining this compound with inhibitors specific to particular PIK3CA mutations, such as H1047R or E545K, to potentially improve efficacy and reduce side effects associated with inhibiting wild-type PI3K. mdpi.com
Q & A
Q. What biochemical assays are critical for validating PI3K-IN-2’s target specificity and inhibitory activity against PI3K isoforms?
To confirm target engagement, researchers should:
- Perform kinase activity assays to measure half-maximal inhibitory concentration (IC₅₀) against PI3Kα, β, γ, and δ isoforms, using recombinant proteins or cell lysates .
- Use Western blotting to assess downstream phosphorylation markers (e.g., pAkt at Ser473 and pS6 at Ser235/236) in treated versus untreated cells .
- Conduct siRNA or CRISPR-mediated knockdown of PI3K isoforms to validate on-target effects by observing rescue of phosphorylation upon this compound treatment .
Q. How should dose-response experiments be designed to determine this compound’s potency in cellular models?
- Use a logarithmic dilution series (e.g., 1 nM–10 µM) to capture the full dynamic range of inhibition.
- Measure viability (via ATP-based assays like CellTiter-Glo) and pathway activity (via pAkt/pS6 Western blot) at 24–72 hours post-treatment.
- Include positive controls (e.g., pan-PI3K inhibitors like LY294002) and negative controls (e.g., DMSO-only treatment) to normalize data .
Q. What cell lines are most appropriate for initial screening of this compound’s efficacy?
- Prioritize cancer cell lines with PIK3CA mutations (e.g., MCF7 breast cancer or HCT116 colorectal cancer), as these hyperactivate the PI3K/Akt/mTOR pathway and are sensitive to PI3K inhibition .
- Include PTEN-null models (e.g., PC3 prostate cancer) to assess compensatory signaling .
Q. How can researchers confirm that this compound’s effects are not due to off-target kinase inhibition?
- Perform kinome-wide selectivity profiling using platforms like KINOMEscan to identify off-target interactions.
- Compare transcriptomic signatures (RNA-seq) of this compound-treated cells with those treated with isoform-specific PI3K inhibitors (e.g., alpelisib for PI3Kα) .
Advanced Research Questions
Q. How can discrepancies between in vitro and in vivo efficacy of this compound be systematically addressed?
- Evaluate pharmacokinetic parameters (e.g., bioavailability, half-life) using LC-MS/MS to ensure adequate drug exposure in vivo .
- Use orthotopic xenograft models instead of subcutaneous tumors to better mimic tumor microenvironment interactions .
- Perform phosphoproteomic analysis of resected tumors to confirm pathway suppression .
Q. What strategies can identify synergistic combinations between this compound and other targeted therapies (e.g., AKT or MEK inhibitors)?
- Conduct combination index (CI) assays using the Chou-Talalay method to quantify synergism/antagonism across dose matrices .
- Validate findings in 3D spheroid or patient-derived organoid models to account for tumor heterogeneity and stromal interactions .
Q. How can transcriptomic data resolve contradictory findings in this compound’s mechanism across different cancer subtypes?
- Integrate RNA-seq with gene set enrichment analysis (GSEA) to identify pathway-specific differences (e.g., mTORC1 vs. mTORC2 activation) .
- Cross-reference results with public databases (e.g., TCGA) to correlate this compound sensitivity with mutational profiles .
Q. What experimental approaches can elucidate resistance mechanisms to this compound in long-term treatment models?
- Generate drug-resistant cell lines via chronic exposure and perform whole-exome sequencing to identify acquired mutations .
- Assess adaptive feedback signaling (e.g., RTK or ERK activation) using reverse-phase protein arrays (RPPA) .
Q. How should researchers optimize this compound dosing schedules to balance efficacy and toxicity in preclinical models?
- Conduct time-course studies to correlate trough drug levels with pathway suppression (via pAkt ELISA).
- Monitor toxicity markers (e.g., glucose levels for hyperinsulinemia) and adjust dosing using pharmacokinetic/pharmacodynamic (PK/PD) modeling .
Q. What biomarkers are most predictive of this compound response in heterogeneous tumor populations?
- Prioritize PIK3CA mutations , PTEN loss , or PI3K pathway activity scores (e.g., pAkt/Akt ratio) from baseline biopsies .
- Use digital droplet PCR to track mutation clonality during treatment .
Methodological Considerations
- Data Contradictions : Address discrepancies by replicating experiments across multiple models (e.g., 2D vs. 3D cultures) and validating with orthogonal assays (e.g., flow cytometry for apoptosis alongside Western blotting) .
- Ethical Frameworks : Align studies with the FINER model (Feasible, Interesting, Novel, Ethical, Relevant) to ensure translational relevance .
- Statistical Rigor : Use power analysis to determine cohort sizes in animal studies and apply false discovery rate (FDR) correction in high-throughput datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
